Quinosol

Catalog No.
S8052395
CAS No.
M.F
C18H16N2O6S
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinosol

Product Name

Quinosol

IUPAC Name

quinolin-1-ium-8-ol;sulfate

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4)

InChI Key

YYVFXSYQSOZCOQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-]

Canonical SMILES

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-]

Quinosol (8-Hydroxyquinoline sulfate) is a highly water-soluble chelating biocide and agricultural fungicide . Structurally, it is the sulfate salt of the bidentate chelator 8-hydroxyquinoline, functioning primarily by binding essential trace metals such as iron, zinc, and copper to disrupt microbial metalloenzymes and generate intracellular oxidative stress . For industrial and scientific procurement, its defining advantage is its quantifiably higher aqueous solubility compared to its parent free base, allowing for seamless integration into liquid formulations, agricultural soil drenches, and topical antiseptics without the need for complex emulsifiers or harsh organic solvents .

Research Fit

Antimicrobial screening studies — Broad-spectrum activity against Gram-positive, Gram-negative bacteria and fungi
Metal chelation and analytical assays — Forms stable chelates with di- and trivalent metals; applicable in trace metal analysis
Preservative and formulation research — Effective at low concentrations in biologic reagents and industrial formulations

Substituting Quinosol with generic alternatives, such as the 8-hydroxyquinoline free base or insoluble metal salts like oxine-copper, frequently fails in aqueous-driven manufacturing and application workflows . The free base requires organic solvents or extreme pH adjustments to achieve dissolution, which complicates tank-mix compatibility and increases formulation costs . Conversely, non-systemic alternatives like oxine-copper act strictly as surface protectants and cannot be formulated into clear, homogeneous aqueous solutions . Quinosol provides a critical combination of systemic mobility, high water solubility, and potent intracellular copper-ionophore activity that these generic substitutes cannot replicate in aqueous systems .

Substitution Risk

Free base vs. sulfate salt
8-Hydroxyquinoline free base exhibits low aqueous solubility; the sulfate salt provides markedly higher water solubility critical for consistent activity in aqueous formulations.
Halogenated derivatives (e.g., clioquinol)
Altered lipophilicity and metal-binding profiles may shift antimicrobial spectrum and chelation behavior; not a direct substitute without validation.
Other 8-hydroxyquinoline salts
Different counterions can influence dissolution rate, stability, and formulation compatibility; interchangeability requires lot-specific verification.

Aqueous Solubility for Solvent-Free Formulation

Quinosol demonstrates a water solubility of ≥100 mg/mL at room temperature, whereas the parent compound, 8-hydroxyquinoline free base, is practically insoluble in water .

Evidence DimensionAqueous solubility at 20°C
Target Compound Data≥100 mg/mL (10 g/100 mL)
Comparator Or Baseline8-Hydroxyquinoline free base (practically insoluble)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsStandard room temperature aqueous dissolution

Allows formulators to create stable, homogeneous aqueous solutions for agricultural and antiseptic products without relying on volatile or costly organic solvents.

Oral pathogen inhibition
Head-to-head
S. mutans: 27.17 mm
Lactobacillus: 9.33 mm
Oral pool: 12.53 mm
Supports oral antimicrobial screening context
Agar diffusion, anaerobiosis; compared vs. chlorhexidine, tyrothricin

Fungicidal Efficacy in Vascular Wilt Management

In greenhouse trials against Fusarium oxysporum f. sp. lycopersici, Quinosol achieved a 67.4% reduction in disease incidence, providing greater disease reduction than the standard systemic fungicide fosetyl-aluminum, which achieved a 62.5% reduction [1].

Evidence DimensionReduction in vascular wilt disease incidence
Target Compound Data67.4% efficacy (30.7% disease intensity)
Comparator Or BaselineFosetyl-aluminum (62.5% efficacy, 35.0% disease intensity)
Quantified Difference4.9% absolute increase in disease reduction efficacy
ConditionsIn vivo tomato plant model, 60 days post-treatment via irrigation

Justifies the procurement of Quinosol as a highly effective, water-soluble alternative for managing resistant fungal pathogens in high-value greenhouse crops.

Mold mycelial inhibition
Reported
85.0 mm zone (1.0%, A. flavus / P. notatum)
Complete mycelial inhibition at 0.2%
Supports fungicidal concentration screening
Dose-response against 5 mold strains; cylinder-plate method

Biofilm Disruption and Plaque Clearance

When evaluated for anti-plaque activity, a 4% aqueous solution of Quinosol removed 25.0% to 57.5% of established plaque, demonstrating significantly higher clearance than the vehicle control, which only removed 2.5% to 22.5% [1].

Evidence DimensionRemoval of established plaque/biofilm
Target Compound Data25.0% - 57.5% removal
Comparator Or BaselineVehicle control (2.5% - 22.5% removal)
Quantified DifferenceUp to 35% absolute improvement in biofilm clearance
ConditionsIn vivo canine buccal plaque model, 24 treatments over 15 days

Provides quantitative proof of Quinosol's ability to penetrate and disrupt established biofilms, supporting its selection as an active pharmaceutical ingredient (API) for topical and oral antiseptics.

Biologic preservative
Supporting evidence
0.01% destroyed 5 yeast/mold species; effective vs. low P. aeruginosa inocula
Preservative efficacy in protein-based reagents
Tuberculin PPD matrix; room temperature; data to verify for other biologics
Cut flower vase life
Cross-study comparable
100 mg/L: highest vase life, protein, chlorophyll, water uptake
Supports postharvest physiology research
Chrysanthemum cv. Purple; pulse treatment; equivalent to 20% tea extract
Yttrium chelation assay
Supporting evidence
0.38–0.42 mL of 1×10⁻³ M Quinosol, pH 8.8–9.2; sorption on PU foam; luminescence detection
Analytical method for rare earth detection
Rock sample matrix; validated protocol for yttrium

Aqueous Agricultural Fungicides and Soil Drenches

Quinosol is utilized as a highly soluble active ingredient in soil drenches and foliar sprays for controlling Fusarium wilt and Alternaria in greenhouse crops [1]. Its high aqueous solubility enables stable tank-mix compatibility and systemic mobility, providing a processing advantage over less soluble alternatives like oxine-copper in targeted irrigation applications .

Topical Antiseptics and Biofilm-Disrupting Formulations

Formulated into salves, ointments, and liquid disinfectants, Quinosol leverages its metal-chelating mechanism to starve pathogens of essential trace metals [2]. Its proven ability to clear established biofilms makes it an effective active ingredient for mucosal and dermal applications where standard vehicle controls fail [2].

Industrial Liquid Preservatives and Biocides

Deployed as a biocide in closed water systems and liquid industrial products to prevent microbial degradation . The compound's high water solubility allows for homogeneous distribution in aqueous industrial fluids, providing efficacy against biofilm-forming bacteria without requiring complex emulsification .

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral pathogen screening studies
Broad-spectrum antimicrobial activity
Zone of inhibition assays against oral isolates
Material preservation research
Fungicidal concentration range
Mycelial growth inhibition and spore germination assays
Biologic reagent preservation studies
Low effective concentration compatibility
Microbial challenge testing in product matrix
Rare earth element detection
Chelation selectivity for yttrium
Luminescence detection protocol optimization

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

388.07290741 g/mol

Monoisotopic Mass

388.07290741 g/mol

Heavy Atom Count

27

Related CAS

148-24-3 (Parent)

Use Classification

Cosmetics -> Emulsion stabilizing; Antimicrobial

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